Cas no 3535-67-9 (2,6-Dinitrophenyl Methyl Ether)
3535-67-9 structure
Product Name:2,6-Dinitrophenyl Methyl Ether
CAS 번호:3535-67-9
MF:C7H6N2O5
메가와트:198.13294172287
CID:295948
PubChem ID:597719
Update Time:2025-10-29
2,6-Dinitrophenyl Methyl Ether 화학적 및 물리적 성질
이름 및 식별자
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- Benzene,2-methoxy-1,3-dinitro-
- 2,6-Dinitroanisole
- 2-methoxy-1,3-dinitrobenzene
- 2,6-Dinitro-1-methoxy-benzene
- 2,6-dinitroanisol
- 2,6-Dinitroanisole1000µg
- 2,6-dinitromethoxybenzene
- 2,6-Dinitrophenyl methyl ether
- 2.6-Dinitro-1-methoxy-benzol
- Benzene,2-methoxy-1,3-dinitro
- Anisole, 2,6-dinitro-
- 2-methoxy-1,3-dinitro-benzene
- 2,6-Dinitrophenyl methyl ether #
- AKOS006331141
- 3535-67-9
- DTXSID90344541
- VS-07390
- SCHEMBL358770
- Benzene, 2-methoxy-1,3-dinitro-
- InChI=1/C7H6N2O5/c1-14-7-5(8(10)11)3-2-4-6(7)9(12)13/h2-4H,1H
- 2,6-Dinitrophenyl Methyl Ether
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- 인치: 1S/C7H6N2O5/c1-14-7-5(8(10)11)3-2-4-6(7)9(12)13/h2-4H,1H3
- InChIKey: DZVZPFZSAYLSDU-UHFFFAOYSA-N
- 미소: O(C)C1C(=CC=CC=1[N+](=O)[O-])[N+](=O)[O-]
계산된 속성
- 정밀분자량: 198.02800
- 동위원소 질량: 198.02767130g/mol
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 0
- 수소 결합 수용체 수량: 5
- 중원자 수량: 14
- 회전 가능한 화학 키 수량: 1
- 복잡도: 211
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 0
- 불확정 원자 입체 중심 수량: 0
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 소수점 매개변수 계산 참조값(XlogP): 1.1
- 토폴로지 분자 극성 표면적: 101Ų
실험적 성질
- 밀도: 1.3000
- 융해점: 118°C
- 비등점: 335.43°C (rough estimate)
- 굴절률: 1.5460 (estimate)
- PSA: 100.87000
- LogP: 2.55800
2,6-Dinitrophenyl Methyl Ether 가격추가 >>
| 관련 분류 | No. | Product Name | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
|---|---|---|---|---|---|---|---|---|
| TRC | B526408-5mg |
2,6-Dinitrophenyl Methyl Ether |
3535-67-9 | 5mg |
$ 798.00 | 2023-04-18 | ||
| TRC | B526408-10mg |
2,6-Dinitrophenyl Methyl Ether |
3535-67-9 | 10mg |
$ 1418.00 | 2023-04-18 | ||
| TRC | B526408-50mg |
2,6-dinitrophenyl methyl ether |
3535-67-9 | 50mg |
240.00 | 2021-08-16 | ||
| TRC | B526408-1mg |
2,6-Dinitrophenyl Methyl Ether |
3535-67-9 | 1mg |
$ 196.00 | 2023-04-18 |
2,6-Dinitrophenyl Methyl Ether 관련 문헌
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1. The stabilities of Meisenheimer complexes. Part I. Adducts from sodium methoxide and highly activated anisoles in methanolM. R. Crampton,H. A. Khan J. Chem. Soc. Perkin Trans. 2 1972 1173
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2. The stabilities of Meisenheimer complexes. Part II. Equilibrium constants for the formation of methoxide adducts of low stability and the J M acidity function in methanol–dimethyl sulphoxideM. R. Crampton,M. A. El Ghariani,H. A. Khan M acidity function in methanol–dimethyl sulphoxide. M. R. Crampton M. A. El Ghariani H. A. Khan J. Chem. Soc. Perkin Trans. 2 1972 1178
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3. Reaction of 2,6-dinitroanisole with cyclohexylamine in toluene–octanol binary solvents. Further support for the ‘dimer nucleophile mechanism’ in aromatic nucleophilic substitutionN. Sbarbati Nudelman,Mariel Marder,Alejandra Gurevich J. Chem. Soc. Perkin Trans. 2 1993 229
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4. Meisenheimer complexes: reaction of methoxide ions with 2-chloro-4,6-dinitroanisole in methanol and in methanol–dimethyl sulphoxideF. Terrier,F. Millot,R. Schaal J. Chem. Soc. Perkin Trans. 2 1972 1192
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5. Reactions of nitroanisoles. Part 6. Reaction of 2,6-dinitroanisole with cyclohexylamine in mixed solvents. Solvent evidence for the ‘dimer’ mechanismN. Sbarbati Nudelman,Daniel Palleros J. Chem. Soc. Perkin Trans. 2 1984 1277
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